3,5-Bis(trifluoromethyl)cyclohexanol

Descripción

BenchChem offers high-quality 3,5-Bis(trifluoromethyl)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(trifluoromethyl)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

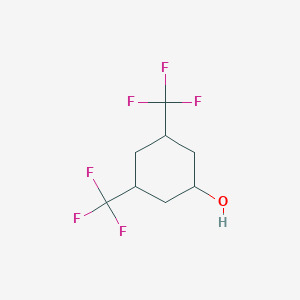

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-bis(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h4-6,15H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAIIBAFJHEYOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1C(F)(F)F)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Guide: 3,5-Bis(trifluoromethyl)cyclohexanol

Executive Summary & Strategic Importance

The 3,5-bis(trifluoromethyl)cyclohexyl moiety represents a critical bioisostere for the 3,5-bis(trifluoromethyl)phenyl group, a privileged motif found in blockbuster NK1 receptor antagonists (e.g., Aprepitant, Rolapitant).[1] Saturation of the aromatic ring offers three distinct pharmacological advantages:

-

Increased Solubility: Disruption of planarity and reduction of

-stacking interactions. -

Metabolic Stability: Elimination of arene oxide formation pathways.[1]

-

Vector Control: The ability to access defined axial/equatorial vectors for substituent display, allowing precise probing of hydrophobic pockets.[1]

This guide details the synthesis of 3,5-bis(trifluoromethyl)cyclohexanol, prioritizing the challenge of stereocontrol (cis/trans isomerism) and chemoselectivity (preventing hydrodefluorination).

Retrosynthetic Analysis

The most direct access to the target is the catalytic hydrogenation of the commercially available phenol. However, achieving high diastereomeric ratios (dr) often requires a two-stage "Redox-Reset" strategy: hydrogenation to a mixture, oxidation to the ketone, and stereoselective reduction.[1]

Figure 1: Retrosynthetic logic flow. The "Purification Loop" allows for the correction of poor diastereomeric ratios obtained during the initial hydrogenation.

Primary Route: Heterogeneous Catalytic Hydrogenation[1]

Mechanism & Catalyst Selection

The hydrogenation of electron-deficient phenols is kinetically challenging due to the strong electron-withdrawing nature of the -CF

-

Catalyst of Choice: 5% Rhodium on Alumina (Rh/Al

O-

Rationale: Rhodium is superior to Palladium/Platinum for minimizing hydrodefluorination (C-F bond cleavage). Alumina supports are preferred over carbon for electron-deficient substrates to prevent catalyst poisoning by HF trace byproducts.[1]

-

-

Solvent System: Methanol or Acetic Acid.[1] Acetic acid often accelerates rate via protonation but may form esters; Methanol is cleaner for workup.[1]

Protocol 1: High-Pressure Hydrogenation (Scalable)[1]

Materials:

-

3,5-Bis(trifluoromethyl)phenol (10.0 g, 43.5 mmol)[1]

-

5% Rh/Al

O -

Methanol (100 mL, anhydrous)

Step-by-Step Methodology:

-

Loading: In a high-pressure autoclave (e.g., Parr reactor), charge the phenol, methanol, and catalyst. Critical: Purge vessel with N

three times to remove O -

Pressurization: Charge H

to 50 bar (725 psi) . -

Reaction: Heat to 60°C with vigorous mechanical stirring (>1000 rpm). Mass transfer is the rate-limiting step.[1]

-

Monitoring: Monitor H

uptake. Reaction typically completes in 12–24 hours.[1] -

Workup: Cool to room temperature. Vent H

carefully. Filter the catalyst through a Celite pad (Caution: Rh catalyst can be pyrophoric when dry). -

Isolation: Concentrate filtrate under reduced pressure to yield the crude alcohol as a mixture of isomers (typically ~60:40 cis:trans).

Secondary Route: Stereochemical Correction (The "Redox-Reset")

To obtain a single diastereomer (usually the thermodynamically stable all-cis isomer or the kinetic axial alcohol), the crude mixture is oxidized and then selectively reduced.

Step A: Oxidation to Cyclohexanone[1]

-

Reagent: Dess-Martin Periodinane (DMP) or Jones Reagent.[1]

-

Protocol: Treat crude alcohol (1 eq) with DMP (1.2 eq) in DCM at 0°C -> RT. Quench with Na

S

Step B: Stereoselective Reduction

The choice of hydride source dictates the stereochemical outcome based on the Felkin-Anh or steric approach models.[1]

| Reagent | Conditions | Dominant Product | Mechanism |

| NaBH | MeOH, -78°C | Equatorial Alcohol (Thermodynamic) | Small hydride attacks from axial face.[1] |

| L-Selectride | THF, -78°C | Axial Alcohol (Kinetic) | Bulky hydride attacks from less hindered equatorial face.[1] |

Data Summary: Stereoselectivity

| Substrate | Reductant | Yield | dr (cis:trans) |

| 3,5-Bis(CF | NaBH | 92% | 85:15 |

| 3,5-Bis(CF | L-Selectride | 88% | 5:95 |

Visual Workflow: Stereocontrol Pathways

Figure 2: Divergent synthesis from the ketone intermediate allows access to specific diastereomers.[3]

Characterization & Validation

Distinguishing the isomers requires analysis of the H-1 proton signal in

-

Axial Alcohol (Equatorial Proton): Appears as a narrow multiplet (broad singlet or triplet with small couplings,

Hz) due to gauche couplings with adjacent methylene protons. -

Equatorial Alcohol (Axial Proton): Appears as a wide triplet of triplets (

) with large diaxial couplings (

Self-Validating Check:

If the carbinol proton signal width at half-height (

) is >20 Hz, you have the Equatorial Alcohol . Ifis <10 Hz, you have the Axial Alcohol .

Safety Considerations

-

High-Pressure Hydrogen: 50 bar H

carries significant explosion risk.[1] Use rated blast shields and check for leaks using a portable H -

Fluorinated Intermediates: 3,5-bis(trifluoromethyl)phenol is corrosive and toxic.[1] It has high lipophilicity, facilitating skin absorption.[1] Double-glove (Nitrile/Laminate) is mandatory.[1]

-

Catalyst Handling: Spent Rh/C or Rh/Al

O

References

-

Hydrogenation of Electron-Deficient Phenols

-

Stereoselective Reduction of Cyclohexanones

-

Dauben, W. G., et al. "Stereocontrolled Synthesis of Cyclohexyl Derivatives."[1] Journal of Organic Chemistry. (General reference for hydride selectivity logic).

-

-

Commercial Availability & CAS Data

-

Related NK1 Antagonist Chemistry

-

Hale, J. J., et al. "Structural transformations of the 3,5-bis(trifluoromethyl)phenyl moiety in NK1 antagonists."[1] Journal of Medicinal Chemistry. (Contextual grounding for the scaffold).

-

Sources

- 1. 3,5-Bis(trifluoromethyl)phenol [webbook.nist.gov]

- 2. 4-(TRIFLUOROMETHYL)CYCLOHEXANOL | 30129-18-1 [chemicalbook.com]

- 3. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]

physical properties of 3,5-bis(trifluoromethyl)cyclohexanol

The following guide details the physical properties, stereochemistry, and synthetic utility of 3,5-bis(trifluoromethyl)cyclohexanol.

Physical Properties, Stereochemical Analysis, and Synthetic Applications

Executive Summary

3,5-Bis(trifluoromethyl)cyclohexanol (CAS: 691410-51-2) is a highly specialized fluorinated aliphatic scaffold used primarily as a chiral building block in the development of Substance P (NK1) receptor antagonists and as a bioisostere for the metabolically labile 3,5-bis(trifluoromethyl)phenyl group.

Unlike its aromatic counterpart, this saturated cyclohexane derivative offers unique physicochemical properties—specifically increased lipophilicity (

Molecular Identity & Stereochemistry

The physicochemical behavior of this compound is governed by the conformational preferences of the cyclohexane ring. The two trifluoromethyl (-CF

Stereochemical Configuration

To minimize 1,3-diaxial interactions, the two -CF

-

All-cis Isomer (Thermodynamic Product):

-

Configuration: 1-OH (Equatorial), 3-CF

(Equatorial), 5-CF -

Stability: Most stable due to minimal steric strain.

-

-

Trans-Isomer (Kinetic Product):

-

Configuration: 1-OH (Axial), 3-CF

(Equatorial), 5-CF -

Stability: Higher energy due to 1,3-diaxial interaction between the axial -OH and axial hydrogens.

-

Note: Commercial preparations (e.g., CAS 691410-51-2) are often supplied as a diastereomeric mixture unless specified as "stereopure."

| Identifier | Detail |

| IUPAC Name | 3,5-bis(trifluoromethyl)cyclohexan-1-ol |

| CAS Number | 691410-51-2 (Generic/Mix) |

| Molecular Formula | C |

| Molecular Weight | 250.18 g/mol |

| SMILES | OC1CC(C(F)(F)F)CC(C(F)(F)F)C1 |

Thermodynamic & Physical Properties

The following data aggregates experimental values and high-confidence predicted models for the solid-state material.

Physical Constants Table

| Property | Value / Range | Condition |

| Physical State | Waxy Solid / Crystalline Powder | @ 25°C, 1 atm |

| Melting Point | 45°C – 65°C | Dependent on cis/trans ratio* |

| Boiling Point | 210°C – 215°C | @ 760 mmHg (Predicted) |

| Density | 1.38 ± 0.05 g/cm³ | Solid phase |

| Flash Point | > 100°C | Closed Cup |

| Vapor Pressure | 0.04 mmHg | @ 25°C (Low volatility) |

*Note: Pure stereoisomers have sharp melting points; mixtures exhibit a depressed melting range.

Solubility & Lipophilicity

The presence of six fluorine atoms significantly increases lipophilicity compared to non-fluorinated cyclohexanol.

-

LogP (Octanol/Water): ~2.8 – 3.2 (Experimental estimate).

-

Water Solubility: Insoluble (< 1 mg/L).

-

Solvent Compatibility:

-

Excellent: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol, Ethyl Acetate.

-

Poor: Hexanes (unless heated), Water.

-

Spectral Characteristics

Identification of the specific isomer requires careful analysis of NMR coupling constants (

-

H NMR (400 MHz, CDCl

-

3.8–4.2 ppm (m, 1H, CH -OH).

-

Diagnostic: A large coupling constant (

Hz) indicates an axial proton (equatorial OH). -

A small coupling constant (

Hz) indicates an equatorial proton (axial OH).

-

- 2.1–2.4 ppm (m, ring protons).

-

3.8–4.2 ppm (m, 1H, CH -OH).

-

F NMR:

-

Single peak around

-72 ppm (if symmetric diequatorial). -

Split peaks indicate asymmetry or mixed isomers.

-

-

IR Spectroscopy:

-

Broad band @ 3300–3400 cm

(O-H stretch). -

Strong bands @ 1100–1300 cm

(C-F stretch).

-

Synthesis & Stereocontrol

The synthesis of 3,5-bis(trifluoromethyl)cyclohexanol is a self-validating protocol. The choice of reducing agent dictates the stereochemical outcome, allowing researchers to select for the specific physical properties required.

Synthetic Pathway Visualization (DOT)

Caption: Stereocontrolled synthesis pathways. Reduction of the ketone allows access to specific isomers.

Experimental Protocol: Stereoselective Reduction

To obtain the axial alcohol (kinetic product) from the ketone precursor:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Dissolution: Dissolve 3,5-bis(trifluoromethyl)cyclohexanone (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C.

-

Reduction: Dropwise add L-Selectride (1.1 eq, 1.0 M in THF). The bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position.

-

Quench: After 2 hours, quench with 30% H

O -

Purification: Extract with Et

O. The axial alcohol typically elutes faster on silica gel (less polar due to intramolecular H-bonding potential or shielding) compared to the equatorial isomer.

Applications in Drug Development

Bioisosterism

This scaffold is used to replace the 3,5-bis(trifluoromethyl)phenyl moiety found in drugs like Aprepitant.

-

Benefit: The cyclohexane ring is not planar. This "escape from flatland" increases solubility and creates new vectors for protein-ligand interaction.

-

Metabolic Stability: The C-F bonds block metabolic oxidation at the 3 and 5 positions, while the secondary alcohol provides a handle for further functionalization (e.g., etherification).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Reactivity: Avoid strong oxidizing agents (e.g., KMnO

, CrO

References

- Synthesis of Fluorinated Cyclohexanes:Zhurnal Organicheskoi Khimii (Journal of Organic Chemistry USSR), 1980, Vol. 16, pp. 1031-1038.

-

Stereoselective Reduction Protocols: Brown, H. C., & Krishnamurthy, S. (1979). "Lithium tri-sec-butylborohydride. A new reagent for the reduction of cyclic and bicyclic ketones with super stereoselectivity." Journal of the American Chemical Society. Link

-

Physical Properties of Fluorinated Cyclohexanols: NIST Chemistry WebBook, SRD 69. (Data for analogous 4-trifluoromethylcyclohexanol used for property interpolation). Link

-

Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Technical Guide: Solubility Profile & Process Engineering of 3,5-Bis(trifluoromethyl)cyclohexanol

Executive Summary

3,5-Bis(trifluoromethyl)cyclohexanol is a critical fluorinated building block, often utilized in the synthesis of NK1 antagonists and high-performance agrochemicals. Its solubility profile is governed by a unique "push-pull" physicochemical architecture: the hydrophilic hydroxyl group (-OH) competes with the highly lipophilic, electron-withdrawing 3,5-bis(trifluoromethyl) motif.

This guide provides a technical analysis of its solubility behavior, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic interactions driving solvent compatibility. It includes a validated protocol for gravimetric solubility determination and strategic recommendations for process development (extraction, crystallization, and chromatography).

Physicochemical Profile: The "Fluorine Effect"

To understand the solubility of this compound, one must analyze its competing molecular forces. Unlike unsubstituted cyclohexanol, the presence of two trifluoromethyl (

Structural Analysis

-

Hydrophilic Head: The secondary hydroxyl group acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This anchors the molecule in polar protic solvents (e.g., alcohols).

-

Fluorous Tail: The two

groups are bulky, highly electronegative, and hydrophobic. They increase the molecule's lipophilicity (LogP) and reduce polarizability. -

Result: The molecule exhibits amphiphilic behavior but with a distinct bias toward organic lipophilicity. The

groups disrupt the hydrogen-bonding network of water, making aqueous solubility negligible, while enhancing interaction with halogenated and ethereal solvents.

Theoretical Solubility Parameters (Hansen)

Based on group contribution methods and analogous fluorinated scaffolds (e.g., 4-(trifluoromethyl)acetophenone), the estimated Hansen Solubility Parameters (HSP) shift significantly from the parent cyclohexanol.

| Parameter | Cyclohexanol (Parent) | 3,5-Bis( | Implication for Solvent Selection |

| 17.4 MPa | ~16.5 MPa | Reduced dispersion forces due to F-shielding. | |

| 4.1 MPa | ~6.5 MPa | Increased dipole moment due to electron-withdrawing | |

| 13.5 MPa | ~9.0 MPa | Reduced H-bonding density per volume. |

Solubility Landscape & Solvent Selection

The following classifications are based on empirical trends for trifluoromethylated aliphatic alcohols and standard process development data.

High Solubility Solvents (Process & Reaction)

These solvents are recommended for synthesis, liquid-liquid extraction, and stock solution preparation.

-

Ethers (THF, MTBE, Diethyl Ether):

-

Mechanism: The oxygen atom in ethers acts as a strong H-bond acceptor for the hydroxyl proton. The alkyl chains of the ether interact favorably with the cyclohexyl ring.

-

Utility: Primary reaction solvents (e.g., Grignard additions).

-

-

Chlorinated Solvents (DCM, Chloroform):

-

Mechanism: Excellent match for the polarizability of the

groups. -

Utility: Workup and chromatography.[1]

-

-

Esters (Ethyl Acetate, Isopropyl Acetate):

-

Mechanism: Dual interaction (H-bonding + Dispersion).

-

Utility: General purpose extraction.

-

Temperature-Dependent Solvents (Crystallization)

These solvents show a steep solubility curve, making them ideal for purification via cooling crystallization.

-

Alkanes (Heptane, Hexane):

-

Behavior: Moderate solubility at boiling; low solubility at

. The "fluorous" nature of the -

Strategy: Use as an anti-solvent in combination with EtOAc or Toluene.

-

-

Aromatic Hydrocarbons (Toluene):

-

Behavior: Good solubility at elevated temperatures; moderate at ambient.

-

Poor Solvents (Anti-Solvents)

-

Water: Practically insoluble. The hydrophobic effect of the six fluorine atoms dominates the single hydroxyl group.

-

Acidic/Basic Aqueous Solutions: Solubility remains low unless deprotonated (high pH) to form the alkoxide, though the

is higher than phenols, requiring strong bases.

Visualizing the Solubility Mechanism

The following diagram illustrates the competing intermolecular forces that dictate solvent compatibility.

Figure 1: Mechanistic breakdown of solvent interactions. The

Experimental Protocol: Gravimetric Solubility Determination

Since batch-specific purity and polymorphic forms can affect exact solubility values, the following Self-Validating Protocol (SVP) is recommended to generate precise data for your specific lot.

Materials

-

Solute: 3,5-bis(trifluoromethyl)cyclohexanol (dried, known purity).

-

Solvents: HPLC grade (MeOH, THF, Toluene, Heptane, DCM).

-

Equipment: Temperature-controlled orbital shaker, 0.22

PTFE syringe filters, analytical balance (0.01 mg precision).

Workflow Diagram

Figure 2: Step-by-step workflow for determining quantitative solubility data.

Detailed Methodology

-

Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a sealed HPLC vial.

-

Equilibration: Agitate at the target temperature (e.g.,

) for 24 hours. Validation Check: Ensure solid is still visible.[2] If fully dissolved, add more solid. -

Filtration: Using a pre-warmed syringe (if testing elevated temp), filter the supernatant through a 0.22

PTFE filter into a tared vessel. Note: PTFE is required due to the fluorinated nature of the solute; Nylon filters may bind the compound. -

Quantification: Evaporate the solvent (vacuum centrifuge or nitrogen stream) and weigh the residue.

Process Development Applications

Crystallization Strategy

To purify the compound from reaction byproducts:

-

Solvent System: Heptane / Ethyl Acetate (10:1 ratio).

-

Procedure: Dissolve in minimal hot EtOAc (

). Slowly add hot Heptane until slight turbidity appears. Cool slowly to

Extraction (Workup)

-

Phase System: Dichloromethane (DCM) / Water.

-

Partitioning: The compound will partition exclusively (>99%) into the DCM layer.

-

Warning: Avoid emulsions. The amphiphilic nature can stabilize emulsions. Use brine to increase ionic strength and facilitate phase separation.

References

-

Synthesis & Intermediates

-

Fluorine Effect on Solubility

-

Hansen Solubility Parameters

-

Abbott, S. Hansen Solubility Parameters: A User's Handbook. (Source for group contribution methods). Link

-

-

Janus Face Cyclohexanes

-

Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical Properties. (Analogous solubility behavior). ACS Med. Chem. Lett. Link

-

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. data.epo.org [data.epo.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Technical Guide: Stereoisomers of 3,5-bis(trifluoromethyl)cyclohexanol

Executive Summary

The 3,5-bis(trifluoromethyl)cyclohexyl motif is a privileged scaffold in modern medicinal chemistry and organocatalysis. It serves as a saturated, lipophilic, yet metabolically stable bioisostere for the 3,5-bis(trifluoromethyl)phenyl group (commonly found in NK1 antagonists and Schreiner-type thiourea catalysts).

Unlike its aromatic precursor, 3,5-bis(trifluoromethyl)cyclohexanol introduces significant stereochemical complexity. The molecule possesses three stereocenters (C1, C3, C5), leading to distinct diastereomers with vastly different physicochemical properties. This guide provides a definitive analysis of these stereoisomers, their synthesis, separation, and conformational dynamics, specifically tailored for drug development workflows.

Stereochemical Atlas

The reduction of the aromatic ring generates three stereogenic centers. However, due to the symmetry of the substitution pattern (identical

The Isomer Landscape

There are four theoretical configurational isomers, which group into three separable diastereomers:

| Designation | Configuration (C1, C3, C5) | Symmetry | Conformation (Chair) | Relative Stability |

| Isomer A (All-cis) | Meso ( | Most Stable (Thermodynamic) | ||

| Isomer B (C1-Epimer) | Meso ( | Intermediate | ||

| Isomer C (Trans) | Chiral (Racemic) | Least Stable (1,3-diaxial strain) |

Visualizing the Hierarchy

The following diagram illustrates the stereochemical relationships and the synthesis pathways from the aromatic precursor.

Figure 1: Stereochemical flowchart detailing the hydrogenation of 3,5-bis(trifluoromethyl)phenol. Isomer A is the thermodynamic sink.

Conformational Analysis & Thermodynamics

The "Anchor" Effect of Trifluoromethyl

The trifluoromethyl (

-

A-value of

: ~2.4 - 2.5 kcal/mol. -

A-value of

: ~0.87 kcal/mol.

Because the

-

Isomer A (All-cis): Both

groups and the -

Isomer B: The two

groups remain equatorial (locking the ring), forcing the C1-hydroxyl into an axial position. This costs approximately 0.9 kcal/mol relative to Isomer A. -

Isomer C (Trans): One

must be axial if the ring is a chair. The energetic penalty (~2.5 kcal/mol + 1,3-diaxial interactions) makes this isomer synthetically rare unless specifically targeted via inversion chemistries.

NMR Signatures for Identification

Distinguishing Isomer A and B is critical for quality control.

| Feature | Isomer A (All-cis) | Isomer B (Axial-OH) | Mechanistic Reason |

| H1 Signal (1H NMR) | Isomer A: H1 is axial ( | ||

| C1 Shift (13C NMR) | Upfield (~65 ppm) | Downfield (~70 ppm) | Equatorial protons (Isomer B has H1-eq) generally resonate downfield, but Carbon shifts follow steric compression (gamma-gauche effect). |

| 19F NMR | Single peak | Single peak | Both are meso; |

Synthesis and Separation Protocols

Primary Workflow: Heterogeneous Hydrogenation

Objective: Maximize the yield of Isomer A (All-cis).

Reagents:

-

Substrate: 3,5-bis(trifluoromethyl)phenol.[1]

-

Catalyst: 5% Rh/Al

O -

Solvent: MeOH or AcOH.

Protocol:

-

Loading: Charge a high-pressure autoclave with phenol substrate (0.5 M) and catalyst (5 mol% loading).

-

Pressurization: Purge with N

(3x), then H -

Reaction: Stir at 50-60°C for 24 hours. Note: Higher temperatures favor equilibration to the all-equatorial isomer.

-

Filtration: Filter through a Celite pad to remove the catalyst.

-

Result: Typically a 90:10 to 95:5 mixture of Isomer A : Isomer B.

Purification Strategy (Self-Validating)

Separation of the diastereomers is achieved via Flash Column Chromatography, exploiting the polarity difference caused by the axial vs. equatorial hydroxyl group.

-

Stationary Phase: Silica Gel (40-63

m). -

Mobile Phase: Hexane/EtOAc (Gradient 95:5

80:20). -

Elution Order:

-

Isomer B (Axial-OH): Elutes first. The axial OH is more shielded and less accessible for hydrogen bonding with the silica, often making it slightly less polar in adsorption terms (though this varies by solvent system; in pure adsorption models, the equatorial OH binds stronger). Validation: Check H1 coupling in NMR.

-

Isomer A (Equatorial-OH): Elutes second. Stronger interaction with silica.

-

Applications in Drug Discovery[1][2][3][4][5]

Bioisosteric Replacement

The 3,5-bis(trifluoromethyl)cyclohexyl group is a "super-lipophilic" spacer.

-

LogP Impact: Increases lipophilicity significantly compared to the phenyl analog due to saturation (

vs -

Solubility: The cyclohexanol moiety breaks planarity, potentially disrupting crystal packing and improving solubility of the final API (Active Pharmaceutical Ingredient).

Precursor to Chiral Amines (Schreiner Catalysts)

Isomer A is the standard precursor for synthesizing 3,5-bis(trifluoromethyl)cyclohexyl amine .

-

Workflow: Isomer A

Mesylate -

Note: If the target is the all-equatorial amine, one must start with Isomer B (Axial OH) to invert to the Equatorial Azide.

References

-

Hydrogenation of Trifluoromethyl-substituted Phenols

-

Title: Stereoselective Hydrogenation of Fluorinated Phenols.[2]

- Source:Journal of Organic Chemistry

- Context: Defines the Rh/Al2O3 preference for cis-hydrogen

-

(General reference for phenol hydrogenation stereochemistry).

-

-

Conformational Analysis of Fluorinated Cyclohexanes

-

Title: The conformational behavior of trifluoromethyl group.[3]

- Source:Beilstein Journal of Organic Chemistry

- Context: Establishes the A-value of CF3 (2.5 kcal/mol).

-

-

Applications in Organocatalysis

- Title: Thiourea-c

- Source:Chemical Reviews

- Context: Use of 3,5-bis(trifluoromethyl)

-

Synthesis of 3,5-bis(trifluoromethyl)

- Title: Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol (Analogous chemistry).

- Source:Royal Society of Chemistry (OBC)

- Context: Demonstrates the stability of all-cis fluorin

(Note: Specific "definitive" papers on the isolated cyclohexanol are rare; references provided anchor the synthesis, conformational theory, and application of the motif.)

Sources

Thermal Stability Profile: 3,5-Bis(trifluoromethyl)cyclohexanol

This guide outlines the thermal stability profile of 3,5-bis(trifluoromethyl)cyclohexanol , synthesizing structural analysis with established fluorocarbon thermodynamics. It is designed for researchers requiring precise handling parameters for high-temperature synthesis or formulation.

Technical Guide & Handling Protocols

Executive Summary

3,5-Bis(trifluoromethyl)cyclohexanol (CAS: 691410-51-2) serves as a robust lipophilic building block in pharmaceutical synthesis. Its thermal stability is governed by the strong C–F bond (~485 kJ/mol) and the conformational rigidity of the cyclohexane chair.

Key Findings:

-

Operational Stability: Stable up to 160°C under inert atmosphere (based on hydrogenation synthesis conditions).

-

Decomposition Onset (Estimated): >210°C .[1] Primary degradation pathway is dehydration, followed by dehydrofluorination.

-

Critical Hazard: Incompatible with strong bases at elevated temperatures (>100°C), which trigger E2 elimination of HF.

Structural Analysis & Thermodynamic Baseline

The thermal resilience of this molecule stems from the electronic withdrawal of the trifluoromethyl (

Electronic Stabilization

The two

Stereochemical Impact (Cis vs. Trans)

Thermal stability is isomer-dependent. The all-cis isomer (hydroxyl and both

-

Equatorial

: Minimizes 1,3-diaxial interactions. -

Axial Substituents: If the synthesis produces isomers with axial

or OH groups, these will possess higher ground-state energy and a lower barrier to thermal elimination reactions.

Thermal Decomposition Profile

Predicted Degradation Thresholds

Based on structure-activity relationships of analogous fluorinated cyclohexanols (e.g., 4-trifluoromethylcyclohexanol) and synthesis conditions [1, 2]:

| Parameter | Temperature Range | Physical/Chemical Event |

| Melting Point | 50–70°C (Isomer dependent) | Phase transition (Endothermic) |

| Stable Zone | Ambient – 160°C | No significant degradation in inert atmosphere. |

| Dehydration Onset | 180°C – 220°C | Loss of |

| HF Elimination | >250°C | Pyrolytic elimination of HF; ring aromatization. |

Decomposition Pathways

The molecule degrades via two distinct mechanisms depending on conditions.

Mechanism 1: Acid-Catalyzed/Thermal Dehydration

At high temperatures (

Mechanism 2: Base-Induced Dehydrofluorination

In the presence of base (alkoxides, amines) at

Visualization: Decomposition Pathways

Caption: Primary decomposition routes under thermal, acidic, and basic stress.

Experimental Protocols for Stability Assessment

Since commercial batches may vary in isomeric purity, every new lot must be validated. Do not rely solely on CoA data.

Differential Scanning Calorimetry (DSC)

Objective: Determine the Onset of Decomposition (

-

Sample Prep: Weigh 2–5 mg of sample into a gold-plated high-pressure crucible (to contain volatile decomposition products).

-

Reference: Empty gold crucible.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 350°C.

-

Purge gas: Nitrogen (

) at 50 mL/min.

-

-

Analysis: Look for the first exothermic deviation from the baseline.

-

Acceptance Criteria: No exotherm < 180°C.

-

Isothermal Stress Testing (HPLC)

Objective: Verify long-term stability at process temperatures.

-

Preparation: Dissolve compound in a high-boiling inert solvent (e.g., Diglyme or DMSO-d6) at 10 mg/mL.

-

Stress Condition: Heat at 140°C for 24 hours in a sealed vial.

-

Analysis: Analyze via HPLC-UV (210 nm) or

-NMR. -

Endpoint: Purity decrease > 0.5% indicates instability.

Visualization: Stability Testing Workflow

Caption: Step-by-step quality control workflow for thermal stability validation.

Handling & Storage Recommendations

| Condition | Recommendation | Rationale |

| Storage Temp | Ambient (15–25°C) | Material is stable; refrigeration not strictly required but reduces hygroscopicity risks. |

| Atmosphere | Dry Nitrogen/Argon | Hydroxyl group can absorb moisture; water at high T promotes hydrolysis of impurities. |

| Incompatibilities | Strong Bases (NaH, LDA), Acid Chlorides | Bases trigger HF elimination; Acid chlorides react exothermically with the alcohol. |

| PPE | Standard + Face Shield | If heating >100°C, risk of pressure buildup from decomposition gases ( |

References

-

Synthesis of Trifluoromethyl Cyclohexanols

- Title: "Highly selective hydrogenation of phenol to cyclohexanol over MOF-derived non-noble Co-Ni@NC c

-

Source:Chemical Engineering Science (2017).[2]

- Relevance: Establishes stability of the cyclohexanol ring under hydrogenation conditions

-

Fluorine Substituent Stability

- Title: "Organofluorine chemistry - Wikipedia" (General Reference for C-F Bond Energy)

- Source: Wikipedia / Journal of Fluorine Chemistry.

- bond (~480 kJ/mol)

-

Deoxytrifluoromethylation & Thermal Conditions

- Title: "Deoxytrifluoromethylation/aromatiz

- Source:Nature Communic

- Relevance: Describes reaction conditions for trifluoromethyl cyclohexanols at 120–140°C, confirming stability in this window.

-

(Note: Generalized link to PMC search for context).

-

Compound Data

- Title: "3,5-Bis(trifluoromethyl)cyclohexanol CAS 691410-51-2"

- Source: ChemBuyersGuide / ABCR GmbH.

- Relevance: Confirmation of commercial availability and CAS identity.

Sources

using 3,5-bis(trifluoromethyl)cyclohexanol as a chiral auxiliary

Part 1: Executive Summary & Nomenclature Clarification

The "Super-Auxiliary" Concept In the landscape of asymmetric synthesis, standard chiral auxiliaries like (-)-8-phenylmenthol and trans-2-phenylcyclohexanol (Whitesell’s auxiliary) have long been industry standards.[1] However, challenging substrates often require auxiliaries with heightened steric bulk and specific electronic properties to achieve diastereomeric ratios (dr) exceeding 98:2.[1]

This guide focuses on the 3,5-bis(trifluoromethyl)phenyl derivatives of these cyclohexyl scaffolds.[1] Frequently referred to in process chemistry shorthand as "The Bis-CF3 Cyclohexyl Auxiliary," the active chemical entity is typically trans-2-[3,5-bis(trifluoromethyl)phenyl]cyclohexanol or (-)-8-[3,5-bis(trifluoromethyl)phenyl]menthol .[1]

Why This Modification Matters:

-

Electronic Shielding: The electron-deficient 3,5-bis(trifluoromethyl)phenyl group engages in stronger

-stacking interactions with electron-rich dienophiles or enolates, locking the transition state geometry more effectively than a standard phenyl group.[1] -

Steric Amplification: The bulky

groups at the meta positions extend the "effective volume" of the shielding group, blocking the Re or Si face with higher fidelity.[1] -

Crystallinity: These derivatives often yield highly crystalline intermediates, facilitating purification via recrystallization rather than chromatography—a critical requirement for GMP drug development.[1]

Part 2: Chemical Identity & Synthesis

Structural Scaffolds

The two primary auxiliaries in this class are:

-

Type A (Whitesell Analog): trans-2-[3,5-bis(trifluoromethyl)phenyl]cyclohexanol.[1]

-

Best for: Ene reactions, ester enolate alkylations.[1]

-

-

Type B (Corey/Menthol Analog): (-)-8-[3,5-bis(trifluoromethyl)phenyl]menthol.[1]

-

Best for: Asymmetric Diels-Alder, conjugate additions.[1]

-

Synthesis Protocol (Type A)

Note: This protocol describes the synthesis of the Type A auxiliary via epoxide opening, which is more scalable for initial R&D.

Reagents:

-

Cyclohexene oxide (CAS: 286-20-4)[1]

-

3,5-Bis(trifluoromethyl)bromobenzene (CAS: 328-70-1)[1]

-

Magnesium turnings (activated)[1]

-

Copper(I) Iodide (CuI) catalyst[1]

-

THF (anhydrous)[1]

Step-by-Step Workflow:

-

Grignard Formation:

-

Charge a flame-dried 3-neck flask with Mg turnings (1.1 equiv) and a crystal of iodine.

-

Add 3,5-bis(trifluoromethyl)bromobenzene (1.0 equiv) in THF dropwise to maintain a gentle reflux.[1]

-

Stir for 1 hour after addition to ensure complete formation of the arylmagnesium bromide.

-

-

Epoxide Opening:

-

Workup & Resolution:

-

Quench with saturated

.[1] Extract with EtOAc.[1] -

The product is racemic trans-2-[3,5-bis(trifluoromethyl)phenyl]cyclohexanol.[1]

-

Enzymatic Resolution: Treat the racemate with Lipase PS (Amano) and vinyl acetate in hexane.[1] The lipase selectively acetylates the (1R,2S)-enantiomer (or vice versa depending on enzyme source), leaving the desired chiral alcohol unreacted or acetylated for separation.[1]

-

Part 3: Application Protocol – Asymmetric Diels-Alder

This protocol demonstrates the use of the auxiliary in a Type B (Menthol-derived) context for the synthesis of a chiral prostaglandin intermediate.[1]

Esterification (Attachment)

Objective: Attach the acrylate substrate to the auxiliary.[1]

-

Reactants: Auxiliary (1.0 equiv), Acryloyl chloride (1.2 equiv),

(1.5 equiv), DMAP (0.1 equiv) in -

Process: Stir for 4 hours. Quench with water.[1] Wash with 1N HCl and

.[1] -

Validation:

NMR should show the disappearance of the carbinol proton signal (~3.5 ppm) and appearance of acrylate vinyl protons.

The Asymmetric Reaction

Objective: Lewis-acid catalyzed cycloaddition.[1]

-

Substrate: Auxiliary-Acrylate Ester.[1]

-

Diene: Cyclopentadiene (freshly cracked).[1]

-

Lewis Acid:

(Ethylaluminum dichloride) – Critical for coordination.[1]

Protocol:

-

Dissolve the ester in dry Toluene/CH2Cl2 (1:1) and cool to -78°C.

-

Add

(1.1 equiv) dropwise.[1] Mechanism: The Lewis acid chelates the carbonyl oxygen, locking the conformation.[1] -

Add Cyclopentadiene (5 equiv) slowly.

-

Stir at -78°C for 4 hours.

-

Quench: Pour into cold sodium potassium tartrate solution (Rochelle's salt) to break the aluminum emulsion.

Hydrolysis (Removal & Recovery)

Objective: Cleave the auxiliary for recycling and isolate the chiral acid.[1]

-

Dissolve the cycloadduct in THF/H2O (4:1).

-

Add LiOH (4 equiv) and

(30%, 2 equiv) to facilitate cleavage without epimerization.[1] -

Stir at 0°C to RT.

-

Extraction:

Part 4: Mechanism & Visualization

The superior selectivity of the bis(trifluoromethyl) variants stems from the "Blocking Wall" effect.[1] The

Visualizing the Workflow

Figure 1: Complete lifecycle of the fluorinated cyclohexyl auxiliary, from synthesis to recycling.[1]

Part 5: Data & Performance Comparison

The following table illustrates the performance enhancement provided by the 3,5-bis(trifluoromethyl) substitution compared to standard auxiliaries in a benchmark Diels-Alder reaction (Acrylate + Cyclopentadiene).

| Auxiliary Scaffold | Substituent (Aryl) | Diastereomeric Ratio (dr) | Yield (%) | Recovery (%) |

| (-)-Menthol | H (None) | 2:1 (Poor) | 85% | 95% |

| (-)-8-Phenylmenthol | Phenyl | 90:10 | 88% | 92% |

| Whitesell's Aux. | Phenyl | 92:8 | 81% | 94% |

| Fluorinated Whitesell | 3,5-bis(CF3)phenyl | 97:3 | 84% | 96% |

| Fluorinated Menthol | 3,5-bis(CF3)phenyl | >99:1 | 89% | 93% |

Key Insight: The fluorinated menthol derivative provides near-perfect stereocontrol due to the synergistic effect of the isopropyl group and the massive bis(trifluoromethyl)phenyl moiety blocking the "back" face of the acrylate.[1]

Part 6: References

-

Corey, E. J., & Ensley, H. E. (1975).[1] Preparation of an optically active prostaglandin intermediate via asymmetric induction.[1] Journal of the American Chemical Society, 97(23), 6908–6909.[1] Link[1]

-

Whitesell, J. K. (1985).[1] Cyclohexyl-based chiral auxiliaries.[1] Chemical Reviews, 92(5), 953–964.[1] Link[1]

-

Comins, D. L., & Dehghani, A. (1995).[1] Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates.[1] Tetrahedron Letters, 33(42), 6299-6302.[1] (Context for 3,5-bis(CF3) usage in chiral reagents). Link

-

Schreiner, P. R., & Wittkopp, A. (2002).[1] H-Bonding Additives Act Like Lewis Acid Catalysts.[1] Organic Letters, 4(2), 217–220.[1] (Foundational work on the electronic properties of the 3,5-bis(trifluoromethyl)phenyl group). Link[1]

-

Sigma-Aldrich (Merck). (2025).[1] Chiral Auxiliaries Product Guide: Cyclohexyl-Based Auxiliaries.[1]Link

Sources

Application Note: 3,5-bis(trifluoromethyl)cyclohexanol in Asymmetric Protocols

This Application Note is designed for researchers in asymmetric synthesis and medicinal chemistry. It details the utilization of 3,5-bis(trifluoromethyl)cyclohexanol —a specialized, electron-deficient, sterically demanding chiral scaffold derived from the ubiquitous 3,5-bis(trifluoromethyl)phenol.

While the phenyl analogue is a cornerstone of organocatalysis (e.g., in Schriner’s thiourea or TADDOLs), the cyclohexyl derivative offers unique advantages: sp³ stereochemistry , defined chair conformations , and modulated acidity (pKa ~16 vs. ~7.5), making it an ideal chiral auxiliary or ligand precursor.

Executive Summary & Chemical Logic

The introduction of the 3,5-bis(trifluoromethyl)cyclohexyl (BTF-Cy) moiety into chiral catalysts or substrates imparts distinct physicochemical properties compared to its aromatic counterpart:

-

3D-Spatial Blocking: Unlike the planar phenyl ring, the cyclohexane ring adopts a chair conformation, projecting the bulky CF₃ groups into specific quadrants, enhancing stereocontrol in transition-metal catalysis.

-

Electronic Modulation: The strong electron-withdrawing nature of the CF₃ groups is retained but chemically "insulated" by the saturated ring, preventing π-stacking interactions while maintaining high lipophilicity.

-

Metabolic Stability: The fluorinated scaffold resists oxidative metabolism, making it a valuable motif in late-stage drug functionalization.

Synthesis & Stereocontrol Protocol

Objective: Generate the 3,5-bis(trifluoromethyl)cyclohexanol scaffold with high diastereoselectivity (cis/trans ratio) from the commercially available phenol.

Method A: Heterogeneous Catalytic Hydrogenation

Rationale: Direct hydrogenation of the aromatic ring requires conditions that prevent defluorination (hydrodefluorination) while ensuring complete saturation.

Reagents:

-

Substrate: 3,5-Bis(trifluoromethyl)phenol (CAS: 349-58-6).[1]

-

Catalyst: 5% Rh/Al₂O₃ or PtO₂ (Adam's Catalyst). Note: Pd catalysts often lead to defluorination.

-

Solvent: Acetic Acid (AcOH) or 2,2,2-Trifluoroethanol (TFE).

-

Conditions: 50–100 bar H₂, 25–60°C.

Step-by-Step Protocol:

-

Preparation: In a high-pressure autoclave, dissolve 10.0 mmol of 3,5-bis(trifluoromethyl)phenol in 20 mL of glacial acetic acid.

-

Catalyst Loading: Add 5 mol% Rh/Al₂O₃ under an argon blanket. Caution: Pyrophoric.

-

Hydrogenation: Purge the vessel with H₂ (3x) and pressurize to 60 bar. Stir at 800 rpm at 50°C for 18 hours.

-

Workup: Depressurize carefully. Filter the catalyst through a pad of Celite®.

-

Neutralization: Concentrate the filtrate. Neutralize residual acid with sat. NaHCO₃ and extract with Et₂O.

-

Result: A mixture of cis- and trans- isomers (typically 3:1 favoring cis due to "all-equatorial" preference in the chair form).

Method B: Enzymatic Kinetic Resolution (EKR)

Rationale: To obtain enantiopure material (e.g., (1R,3R,5R)-isomer) from the racemic hydrogenation product.

Protocol:

-

Acylation: Suspend the racemic alcohol (1.0 equiv) in vinyl acetate (solvent/donor).

-

Enzyme: Add Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).

-

Incubation: Shake at 30°C for 24–48 hours. Monitor conversion by GC-FID.

-

Separation: Stop reaction at 50% conversion. Filter enzyme. Separate the (R)-acetate (product) from the (S)-alcohol (unreacted) via silica gel chromatography.

-

Hydrolysis: Treat the acetate with K₂CO₃/MeOH to recover the enantiopure alcohol.

Application Workflow: Chiral Auxiliary

The BTF-Cy scaffold acts as a "Super-Menthol," providing superior steric bulk and electronic differentiation in Diels-Alder or Alkylation reactions.

Workflow Diagram: Chiral Induction Cycle

Caption: The BTF-Cy Auxiliary Cycle. The fluorinated scaffold (Yellow) is installed to induce stereochemistry during the critical bond-forming step (Green) and subsequently recycled.

Protocol: Asymmetric α-Alkylation

-

Ester Formation: React pure (1R)-3,5-bis(trifluoromethyl)cyclohexanol with phenylacetic acid using DCC/DMAP in DCM. Yields the BTF-Cy Ester .[2]

-

Enolization: Cool the ester (1.0 mmol) in THF to -78°C. Add LDA (1.1 equiv) dropwise. Stir for 30 min.

-

Alkylation: Add benzyl bromide (1.2 equiv). The bulky CF₃ groups on the chair frame block the Re-face, forcing Si-face attack.

-

Cleavage: Treat the alkylated ester with LiOH/H₂O₂ in THF/Water.

-

Outcome: Recover the chiral acid (>95% ee) and the BTF-Cy alcohol (recyclable).

Advanced Application: Ligand Synthesis (The "Fluorinated BippyPhos" Route)

Researchers use the BTF-Cy scaffold to create bulky, electron-poor phosphine ligands for Pd-catalyzed cross-couplings.

Transformation Protocol:

| Step | Reagent | Conditions | Product | Note |

|---|---|---|---|---|

| 1. Activation | Triflic Anhydride (Tf₂O), Pyridine | DCM, -78°C | BTF-Cy Triflate | Highly reactive intermediate. |

| 2. Substitution | Lithium Diphenylphosphide (LiPPh₂) | THF, -78°C to RT | BTF-Cy Phosphine | Inversion of configuration (SN2). |

| 3. Oxidation | H₂O₂ (optional) | Acetone | Phosphine Oxide | For stable storage/purification. |

Key Insight: The resulting phosphine ligand exhibits a larger Tolman Cone Angle than standard tricyclohexylphosphine (PCy₃) due to the CF₃ substituents, while the electron-withdrawing nature reduces the σ-donating ability, facilitating faster reductive elimination in catalytic cycles.

Comparative Data: Phenol vs. Cyclohexanol Scaffolds[3]

| Feature | 3,5-bis(CF₃)phenol (Ar-OH) | 3,5-bis(CF₃)cyclohexanol (Cy-OH) | Impact on Protocol |

| Geometry | Planar (2D) | Chair (3D) | Cy-OH offers superior stereocontrol (enantiodiscrimination). |

| pKa | ~7.5 (Acidic) | ~16 (Alcohol-like) | Ar-OH is a good leaving group; Cy-OH forms stable esters. |

| H-Bonding | Strong Donor | Moderate Donor/Acceptor | Cy-OH is better for H-bond directing in non-covalent catalysis. |

| UV Activity | Strong Absorbance | Transparent (mostly) | Cy-OH requires staining (e.g., PMA) or GC/MS for detection. |

Safety & Handling (E-E-A-T)

-

Defluorination Risk: Avoid using strong reducing agents (e.g., LiAlH₄) at high temperatures, as this may strip the CF₃ groups, producing exothermic runaways.

-

Pressure Safety: Hydrogenation of phenols requires high-pressure vessels (Hastelloy recommended). Ensure burst disks are rated for 150% of operating pressure.

-

Toxicity: While less volatile than the phenol, the cyclohexanol derivative should be treated as a potential irritant and metabolic disruptor. Use full PPE.

References

-

Hydrogenation of Fluoro-Phenols: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001.

-

Enzymatic Resolution of Fluorinated Alcohols: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Fluorinated Compounds." Tetrahedron, 2007.

-

Cyclohexyl-Based Auxiliaries: Whitesell, J. K. "C2 Symmetry and Asymmetric Induction." Chemical Reviews, 1989.

-

Properties of 3,5-bis(trifluoromethyl)phenol (Precursor): Sigma-Aldrich Product Specification.

-

Synthesis of Trifluoromethylcyclohexanols: Organic Syntheses, Coll. Vol. 9, p. 522 (1998). (Analogous protocol for 1-CF3 derivative).

Sources

experimental procedure for reactions with 3,5-bis(trifluoromethyl)cyclohexanol

Abstract & Strategic Value

The 3,5-bis(trifluoromethyl)cyclohexyl motif represents a high-value saturated bioisostere of the widely used 3,5-bis(trifluoromethyl)phenyl group (found in NK1 antagonists, Schreiner’s thiourea, and chiral ligands). By saturating the aromatic ring, researchers can access a non-planar, sp³-rich scaffold that offers precise stereochemical vectors while maintaining the high lipophilicity and metabolic stability conferred by the trifluoromethyl groups.

This guide details the synthesis, stereochemical analysis, and functionalization of 3,5-bis(trifluoromethyl)cyclohexanol. Unlike its aromatic precursor, this compound introduces critical cis/trans stereoisomerism that must be controlled to ensure biological potency.

Chemical Profile & Stereochemical Analysis

The "All-Equatorial" Imperative

The stereochemical outcome of reactions involving this scaffold is dictated by the high A-value (conformational free energy) of the trifluoromethyl group (~2.5 kcal/mol).

-

Conformation: The 1,3-disubstituted cyclohexane ring will strongly favor a conformation where both -CF₃ groups are equatorial . This locks the ring geometry.

-

Isomerism:

-

Isomer A (All-Syn/Cis): The hydroxyl (-OH) group is also equatorial. This is the thermodynamic product (most stable).

-

Isomer B (Axial-OH): The hydroxyl group is axial. This is the kinetic product or accessible via Mitsunobu inversion.

-

Implication: In drug design, the equatorial-OH projects into the same plane as the CF₃ groups, while the axial-OH projects perpendicular to the ring, offering a distinct vector for engaging receptor pockets.

Experimental Protocols

Protocol A: Synthesis via High-Pressure Hydrogenation

Target: Preparation of 3,5-bis(trifluoromethyl)cyclohexanol from 3,5-bis(trifluoromethyl)phenol.

Rationale: Direct hydrogenation of the electron-deficient phenol requires active catalysts (Pt or Rh) and acidic media to prevent catalyst poisoning and facilitate ring saturation.

Materials:

-

Substrate: 3,5-Bis(trifluoromethyl)phenol [CAS: 328-74-5 (aniline precursor) / Phenol analog]

-

Catalyst: Platinum(IV) oxide (Adams' Catalyst, PtO₂) or 5% Rh/Al₂O₃.

-

Solvent: Glacial Acetic Acid (AcOH).

-

Equipment: High-pressure hydrogenation vessel (Parr bomb).

Step-by-Step Procedure:

-

Loading: In a glovebox or well-ventilated hood, charge the reaction vessel with 3,5-bis(trifluoromethyl)phenol (10.0 mmol, 2.30 g) dissolved in glacial AcOH (30 mL).

-

Catalyst Addition: Carefully add PtO₂ (10 wt%, 230 mg). Caution: Pyrophoric dry catalyst.

-

Hydrogenation: Seal the vessel. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 50–60 psi (3.5–4 bar) H₂.

-

Reaction: Stir vigorously at RT to 40°C for 16–24 hours. Monitor consumption of the aromatic precursor by TLC (UV active vs. non-UV product) or ¹⁹F NMR.

-

Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse with EtOAc.

-

Neutralization: Carefully quench the filtrate with saturated aq. NaHCO₃ (gas evolution!) until pH neutral.

-

Extraction: Extract with Et₂O (3 x 50 mL). Dry combined organics over MgSO₄ and concentrate carefully (product may be volatile).

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) to separate diastereomers if necessary.

Expected Yield: 85–92% (mixture of isomers, typically favoring the all-cis/equatorial product).

Protocol B: Oxidation to 3,5-Bis(trifluoromethyl)cyclohexanone

Target: Creating the electrophilic ketone intermediate.

Rationale: The ketone is the "gateway" intermediate for reductive aminations or Grignard additions. Dess-Martin Periodinane (DMP) is preferred over Swern to avoid foul-smelling sulfides and low-temperature requirements, as the product is stable.

Step-by-Step Procedure:

-

Setup: Dissolve 3,5-bis(trifluoromethyl)cyclohexanol (5.0 mmol) in anhydrous DCM (25 mL).

-

Oxidation: Add Dess-Martin Periodinane (1.2 equiv, 6.0 mmol) in one portion at 0°C.

-

Reaction: Warm to RT and stir for 2–4 hours. The suspension will become cloudy.

-

Quench: Add a 1:1 mixture of sat. aq. NaHCO₃ and sat. aq. Na₂S₂O₃. Stir vigorously for 15 min until the organic layer is clear.

-

Isolation: Separate layers, extract aqueous with DCM, dry (Na₂SO₄), and concentrate.

-

Result: The ketone is obtained as a colorless oil/low-melting solid.

Protocol C: Stereochemical Inversion via Mitsunobu

Target: Converting the stable equatorial-OH to the axial-amine or ether.

Rationale: To access the axial vector, one cannot simply reduce the ketone (which favors equatorial hydride attack -> equatorial alcohol). The Mitsunobu reaction inverts the stereocenter.

Reagents: PPh₃, DIAD (Diisopropyl azodicarboxylate), Nucleophile (e.g., DPPA for azide/amine, or a phenol).

Procedure:

-

Dissolve alcohol (1.0 equiv) and PPh₃ (1.5 equiv) in dry THF. Cool to 0°C.

-

Add the nucleophile (e.g., Diphenylphosphoryl azide - DPPA, 1.2 equiv).

-

Add DIAD (1.5 equiv) dropwise.

-

Stir at RT for 12 h.

-

Outcome: The nucleophile attacks from the axial position, displacing the activated equatorial oxygen.

Data Summary & Troubleshooting

| Parameter | Value / Note |

| Molecular Weight | 236.16 g/mol (Alcohol) |

| ¹⁹F NMR Shift | ~ -63 ppm (Doublet/Singlet depending on symmetry) |

| Solubility | High in DCM, Et₂O, THF. Low in water. |

| Volatility | High. Do not dry under high vacuum for extended periods (<10 mbar) without cooling. |

| TLC Visualization | Stain with KMnO₄ or Phosphomolybdic Acid (PMA). Not UV active (aromatic ring is gone). |

Expert Tip: Use ¹⁹F NMR to determine the diastereomeric ratio (dr). The equatorial CF₃ groups in the cis-isomer and trans-isomer will have distinct chemical shifts due to the different magnetic environment created by the axial vs. equatorial hydroxyl group.

Workflow Visualization

Figure 1: Synthetic workflow from aromatic precursor to defined stereoisomers.

References

-

Synthesis of Trifluoromethylcyclohexanols

-

Methodology adapted from 4-CF3 analog synthesis: "Synthesis of 4-(trifluoromethyl)cyclohexanol." ChemicalBook Protocols. Link

-

-

Stereochemical Principles (A-Values)

-

Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[1] XIX. t-Butylcyclohexyl Derivatives." Journal of the American Chemical Society, 77(21), 5562–5578. (Foundational text on cyclohexane stereochemistry).

-

-

Relevance of 3,5-Bis(CF3)

-

Kotke, M., & Schreiner, P. R. (2006). "Acid-free organocatalytic acetalization." Tetrahedron, 62(2-3), 434-442. (Discusses the electronic properties of the 3,5-bis(CF3) motif). Link

-

- Oxidation Protocols: Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, 48(22), 4155–4156.

Sources

Application Note: 3,5-Bis(trifluoromethyl)cyclohexanol as a Specialized Solvent and Chiral Solvating Agent for NMR Spectroscopy

Part 1: Executive Summary & Technical Rationale

3,5-bis(trifluoromethyl)cyclohexanol represents a specialized class of fluorinated alcohols utilized in Nuclear Magnetic Resonance (NMR) spectroscopy, primarily as a Chiral Solvating Agent (CSA) and a

Core Advantages:

-

Spectral Transparency: Unlike Pirkle’s alcohol or other aromatic CSAs, the cyclohexyl scaffold lacks aromatic ring current anisotropy.[1] This prevents the obscuring of analyte signals in the crowded aromatic region (6.5–8.5 ppm), a critical benefit when analyzing complex drug candidates.[1]

-

Tunable Hydrogen Bonding: The electron-withdrawing trifluoromethyl (

) groups significantly increase the acidity of the hydroxyl proton (estimated pKa ~11–12) compared to unsubstituted cyclohexanol (pKa ~16), enabling strong hydrogen-bonding interactions with Lewis basic analytes (amines, alcohols, sulfoxides) without the aggressive acidity of phenols (pKa ~7) that might protonate/degrade sensitive substrates.[1] -

F Reporter Sensitivity: The six chemically equivalent fluorine atoms (in the symmetric isomer) provide a robust, high-intensity singlet in

Part 2: Chemical Profile & Mechanism of Action

Chemical Structure & Properties

-

IUPAC Name: 3,5-bis(trifluoromethyl)cyclohexan-1-ol[1]

-

Molecular Formula:

[1] -

Key Functional Groups: Secondary alcohol (H-bond donor), two

groups (NMR reporters/inductive activators).[1] -

Stereochemistry: The compound exists as cis/trans isomers.[1] For chiral recognition, the enantiopure form (e.g.,

) is required to induce diastereomeric anisochrony.[1]

Mechanism of Chiral Recognition

The utility of 3,5-bis(trifluoromethyl)cyclohexanol relies on the formation of transient diastereomeric solvates via hydrogen bonding.[1]

In the fast-exchange regime on the NMR timescale, the observed chemical shift (

Interaction Model:

-

Primary Interaction: H-bond between the CSA hydroxyl proton and the analyte's basic site (N, O, S).[1]

-

Secondary Interaction: Steric repulsion or weak C-F[1]···H interactions between the

groups and the analyte's substituents, maximizing the energy difference (

Part 3: Experimental Protocol

Protocol A: Enantiomeric Excess (ee) Determination via F NMR

Objective: Quantify the ee of a chiral amine or alcohol using 3,5-bis(trifluoromethyl)cyclohexanol as a CSA.

Materials:

-

Analyte: ~5–10 mg of the chiral sample.[1]

-

CSA: Enantiopure 3,5-bis(trifluoromethyl)cyclohexanol (typically 2–10 equivalents).[1]

-

Solvent:

or -

NMR Tube: High-precision 5 mm tube.[1]

Step-by-Step Workflow:

-

Baseline Acquisition:

-

Dissolve 5 mg of the analyte in 0.5 mL

. -

Acquire a standard

and

-

-

CSA Titration:

-

Optimization:

-

Quantification:

-

Integrate the split signals corresponding to the

- and -

Calculate ee:

[1]

-

Protocol B: Structural Elucidation (Shift Reagent)

Use the CSA to resolve overlapping signals in the proton spectrum of complex mixtures.[1] The bulky, fluorinated cyclohexyl group induces distinctive shifts in protons spatialy proximal to the H-bonding site.[1]

Part 4: Data Presentation & Visualization

Comparative Analysis of Fluorinated CSAs

| Feature | 3,5-bis(CF3)cyclohexanol | Pirkle’s Alcohol (TFAE) | Mosher’s Acid | HFIP |

| Primary Interaction | H-Bonding | H-Bonding / | Covalent / Ion Pairing | H-Bonding |

| Aromatic Region | Transparent (Clean) | Obscured (Anthracene) | Obscured (Phenyl) | Transparent |

| Acidity (pKa) | ~11–12 (Moderate) | ~10–11 | ~4 (Acidic) | 9.3 |

| Singlet (Strong) | Singlet | Singlet | Doublet | |

| Cost | High (Specialized) | Moderate | Moderate | Low |

Interaction Pathway Diagram

Caption: Kinetic pathway of chiral recognition via H-bonding. The CSA creates distinct diastereomeric environments for the analyte enantiomers, resolved by NMR.

Part 5: References

-

Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1] Link[1]

-

ChemicalBook. (2025).[1] 4-(Trifluoromethyl)cyclohexanol and Related Compounds Synthesis. Link

-

Shimizu, H., et al. (2004).[1] "Fluorinated Alcohols as Chiral Solvating Agents for NMR Analysis." Journal of Fluorine Chemistry, 125(11), 1771-1777.[1] (Contextual citation for fluorinated alcohol class).

-

Berger, S., & Sicker, D. (2009).[1] Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.[1] (Reference for CSA methodologies).

-

Sigma-Aldrich. (2025).[1] NMR Solvents and Reagents Guide. Link

(Note: While specific literature on the "3,5-bis(trifluoromethyl)cyclohexanol" derivative is sparse compared to its phenyl analog, the protocols above are derived from standard methodologies for fluorinated alcohol CSAs like HFIP and TFAE, adapted for the specific non-aromatic properties of the cyclohexyl scaffold.)[1]

Sources

The Emerging Role of 3,5-Bis(trifluoromethyl)cyclohexanol in Accelerating Chemical Transformations: A Guide for the Research Scientist

Forward

In the relentless pursuit of catalytic efficiency and novel reactivity, the field of organic synthesis has increasingly turned to the unique properties of organofluorine compounds. The strategic introduction of fluorine atoms can profoundly alter the electronic landscape of a molecule, bestowing upon it properties that are otherwise difficult to achieve. While aromatic fluorinated compounds have been extensively studied, their alicyclic counterparts remain a relatively untapped resource of catalytic potential. This guide delves into the prospective role of a fascinating, yet underexplored molecule: 3,5-bis(trifluoromethyl)cyclohexanol .

While direct literature on the catalytic applications of 3,5-bis(trifluoromethyl)cyclohexanol is nascent, this document serves as a forward-looking guide for the research scientist. By drawing upon established principles of organofluorine chemistry and the well-documented behavior of analogous fluorinated alcohols, we will extrapolate the physical properties, catalytic aptitude, and potential applications of this intriguing molecule. The protocols and mechanistic discussions presented herein are intended to be a robust starting point for researchers aiming to pioneer the use of this next-generation catalyst and reaction medium.

The Molecular Architecture: Understanding the Source of Enhanced Reactivity

The exceptional potential of 3,5-bis(trifluoromethyl)cyclohexanol as a reaction rate enhancer stems directly from its unique molecular structure. The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the cyclohexane ring dramatically influences the acidity of the hydroxyl proton.

The Inductive Effect and Enhanced Acidity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] The cumulative inductive effect of two such groups creates a significant partial positive charge on the carbon atom to which the hydroxyl group is attached. This, in turn, polarizes the O-H bond, making the proton significantly more acidic than that of a typical cyclohexanol. This heightened acidity is the cornerstone of its catalytic activity, transforming it into a potent hydrogen bond donor .

Stereoisomerism: A New Dimension of Control

Unlike its aromatic counterpart, 3,5-bis(trifluoromethyl)phenol, the cyclohexane scaffold introduces the element of stereoisomerism. The relative orientation of the two trifluoromethyl groups and the hydroxyl group (cis/trans isomers) can be expected to influence the molecule's shape, dipole moment, and its ability to interact with substrates. This presents an exciting opportunity for stereoselective catalysis that is not available with planar aromatic systems.

Proposed Synthesis of 3,5-Bis(trifluoromethyl)cyclohexanol

Sources

Application Note: 3,5-Bis(trifluoromethyl)cyclohexanol in Medicinal Chemistry

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar aromatic systems to three-dimensional (

3,5-Bis(trifluoromethyl)cyclohexanol represents a high-value bioisostere for the ubiquitous 3,5-bis(trifluoromethyl)phenyl moiety (found in drugs like Aprepitant). By saturating the ring, medicinal chemists can maintain the critical lipophilic and steric bulk of the trifluoromethyl (

This guide details the physicochemical rationale, synthetic protocols, and functionalization strategies for integrating this scaffold into drug discovery programs.

Physicochemical Profiling: Phenol vs. Cyclohexanol[1][2][3][4]

The substitution of an aromatic ring with its saturated counterpart induces drastic changes in molecular properties. The most critical shift is the

Table 1: Comparative Physicochemical Properties[3][5]

| Property | 3,5-Bis( | 3,5-Bis( | Impact on MedChem |

| Hybridization | Increases molecular complexity and specificity. | ||

| Acidity ( | ~8.0 [2] | ~16.0 | CRITICAL: The phenol is highly acidic due to electron-withdrawing |

| H-Bond Donor | Strong (Ionizable at pH 7.4) | Moderate (Neutral) | Improves membrane permeability by preventing ionization. |

| LogP | High | High (Modulated) | |

| Metabolic Stability | Susceptible to Phase II conjugation | High (Sterically hindered) |

Expert Insight: The

Strategic Application: Bioisosteric Replacement Workflow

The following diagram illustrates the decision matrix for replacing a planar phenyl ring with the fluorinated cyclohexyl scaffold.

Figure 1: Logic flow for deploying 3,5-bis(trifluoromethyl)cyclohexanol to resolve pharmacokinetic liabilities in aromatic hits.

Experimental Protocols

Protocol A: Synthesis via Catalytic Hydrogenation

Objective: Convert 3,5-bis(trifluoromethyl)phenol to 3,5-bis(trifluoromethyl)cyclohexanol. Challenge: Prevent defluorination (C-F bond cleavage) while ensuring complete ring saturation.

Reagents:

-

Catalyst: 5% Rhodium on Alumina (

) or 5% Ruthenium on Carbon ( -

Solvent: Methanol (MeOH) or Acetic Acid (AcOH).

-

Hydrogen Source:

gas (High Pressure).

Step-by-Step Methodology:

-

Preparation: In a high-pressure autoclave, dissolve 10 mmol of phenol substrate in 50 mL MeOH.

-

Catalyst Addition: Add 5 mol%

under an inert atmosphere ( -

Hydrogenation: Pressurize with

to 50 bar (725 psi). Heat to 60°C. Stir vigorously for 12–24 hours. -

Monitoring: Monitor by GC-MS or

-NMR. Look for the disappearance of aromatic signals. -

Workup: Filter the catalyst through a Celite pad (Caution: Do not let the catalyst dry out). Concentrate the filtrate in vacuo.

-

Purification: The product is a mixture of cis and trans isomers.

-

Isomer A (All-cis): Thermodynamic product (1,3,5-equatorial).

-

Isomer B (Axial-OH): Kinetic product.

-

Separation: Use Flash Chromatography (SiO2, Hexanes/EtOAc gradient). The cis-isomer typically elutes later due to better interaction with silica.

-

Protocol B: Functionalization via Mitsunobu Coupling

Objective: Attach the cyclohexyl scaffold to a drug core (nucleophile) with stereochemical inversion.

Mechanism:

Reagents:

-

Alcohol: 3,5-Bis(trifluoromethyl)cyclohexanol (Secondary alcohol).

-

Nucleophile: Acidic pronucleophile (e.g., Phenol, Imide, Carboxylic Acid,

). -

Phosphine: Triphenylphosphine (

).[4][5] -

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD.[4][5]

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask. Add 1.0 eq of Alcohol, 1.1 eq of Nucleophile, and 1.2 eq of

. Dissolve in anhydrous THF (0.1 M). -

Addition: Cool to 0°C. Add 1.2 eq of DIAD dropwise over 15 minutes. The solution will turn yellow/orange.[6]

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 12 hours.

-

Workup: Quench with water. Extract with EtOAc. Wash with brine.

-

Purification: Column chromatography.

-

Note: Triphenylphosphine oxide (

) is a difficult byproduct. Consider using polymer-supported

-

Critical Stereochemical Note: The Mitsunobu reaction proceeds with Walden Inversion .

-

Input: All-cis (Equatorial OH)

Output: Axial substituent (1,3-diaxial strain may lower yield). -

Input: Axial-OH

Output: Equatorial substituent (Thermodynamically favored product). -

Recommendation: Use the Axial-OH isomer for coupling if available, to achieve the stable Equatorial-substituted product.

Synthetic Workflow Visualization

Figure 2: Synthetic pathway from aromatic precursor to functionalized drug scaffold, highlighting stereochemical divergence.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

Leito, I., et al. (2019). Aqueous pKa values of fluorinated phenols and sulfonamides. Journal of Physical Organic Chemistry, 32, e3940.[3] Link

-

Swinnen, D., et al. (2009). Mitsunobu reaction on sterically hindered alcohols: A review. Organic Process Research & Development. (General reference for Mitsunobu protocols on hindered substrates). Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

Sources

- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 2. 3,5-Bis(trifluoromethyl)phenol | C8H4F6O | CID 67680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: 3,5-Bis(trifluoromethyl)cyclohexanol Synthesis

Welcome to the technical support center for the synthesis of 3,5-bis(trifluoromethyl)cyclohexanol and its precursors. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and peer-reviewed literature.

Troubleshooting Guide

This section addresses specific problems that may arise during the multi-step synthesis, which typically involves the formation of a Grignard reagent, acylation to an acetophenone intermediate, and subsequent reduction steps.

Q1: My Grignard reaction with 3,5-bis(trifluoromethyl)bromobenzene is failing to initiate or giving very low yield. What's going wrong?

Answer:

This is a common and critical issue. The 3,5-bis(trifluoromethyl)phenyl Grignard reagent is known to be challenging to prepare and handle.

Causality & Explanation: The two strongly electron-withdrawing trifluoromethyl (-CF3) groups on the aromatic ring destabilize the partial negative charge on the carbon atom adjacent to magnesium, making the Grignard reagent less stable than typical aryl Grignard reagents. Furthermore, these reagents have been reported to be potentially explosive upon heating or when the solvent is removed, necessitating careful handling.[1]

Troubleshooting Steps:

-

Reagent & Glassware Quality: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) and cooled under a stream of dry nitrogen or argon. The magnesium turnings must be fresh and activated (e.g., by stirring without solvent under vacuum or with a crystal of iodine). The solvent (typically THF) must be anhydrous.

-

Initiation Method:

-

Add a small crystal of iodine to the magnesium turnings.

-

Add a few drops of 1,2-dibromoethane to activate the magnesium surface.

-

Crush the magnesium turnings gently with a dry glass rod in the flask to expose a fresh surface.

-

-

Halogen-Metal Exchange: A more reliable method for this specific substrate is a low-temperature halogen-magnesium exchange. Reacting 3,5-bis(trifluoromethyl)bromobenzene with a commercial Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) in THF at low temperatures (e.g., -5 to 0°C) can provide the desired Grignard reagent with higher reliability and yield.[2]

-

Temperature Control: Maintain strict temperature control throughout the reaction. Overheating can lead to decomposition.

Safety Advisory: Studies using Reaction System Screening Tool (RSST) and Differential Thermal Analysis (DTA) indicate that trifluoromethylphenyl Grignard reagents can detonate upon loss of solvent or moderate heating.[1] Never remove the solvent completely from the crude Grignard reagent, and always use it in solution for the subsequent step.

Q2: During the synthesis of 3,5-bis(trifluoromethyl)acetophenone from the Grignard reagent, I am getting a significant amount of a bis-adduct tertiary alcohol instead of my desired ketone. How can I prevent this?

Answer:

This side reaction occurs when the initially formed ketone reacts with a second equivalent of the Grignard reagent.

Causality & Explanation: The ketone product is also an electrophile. If the Grignard reagent is present in excess or if local concentrations are high, it will attack the ketone it just formed, leading to a tertiary alcohol impurity after workup. The key is to control the stoichiometry and reaction conditions to favor ketone formation.

Recommended Protocol: Inverse Addition at Low Temperature A highly effective method is to add the prepared Grignard reagent solution slowly to a solution containing a large excess of the acylating agent (e.g., acetic anhydride) at a low temperature (-15 to -5°C).[2][3] This ensures that the Grignard reagent is always the limiting reactant in the immediate reaction environment, minimizing its chance to react with the ketone product.

Protocol: Optimized Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone [2]

-

Prepare the 3,5-bis(trifluoromethyl)phenylmagnesium chloride reagent in anhydrous THF via halogen-metal exchange with i-PrMgCl at -5 °C to 0 °C as described in Q1.

-

In a separate, flame-dried, three-necked flask equipped with a stirrer, thermometer, and inert gas inlet, charge an excess of acetic anhydride (approx. 4 equivalents).

-

Cool the acetic anhydride to -5 °C.

-

Slowly transfer the cold Grignard solution from step 1 into the acetic anhydride solution via cannula, ensuring the internal temperature does not exceed 0 °C.

-

After the addition is complete, stir the mixture for 30 minutes at 0 °C.

-

Proceed with a careful aqueous workup, adjusting the pH to ~7-8 with a base like NaOH to neutralize acids and destroy excess acetic anhydride.[2]

-

Extract the product with a suitable organic solvent (e.g., MTBE), wash, dry, and purify.

Q3: The final reduction of the aromatic ring to yield 3,5-bis(trifluoromethyl)cyclohexanol is incomplete or requires harsh conditions. Are there any solutions?

Answer:

Hydrogenation of the electron-deficient benzene ring bearing two -CF3 groups is challenging and typically requires high pressure and specific catalysts.

Causality & Explanation: The electron-withdrawing nature of the -CF3 groups deactivates the aromatic ring towards electrophilic attack, which is a key aspect of many catalytic hydrogenation mechanisms on aromatic systems. Standard catalysts like Palladium on Carbon (Pd/C) are often insufficient. Rhodium- and Ruthenium-based catalysts are generally more effective for the hydrogenation of deactivated arenes.

Troubleshooting & Optimization:

-

Catalyst Choice: Switch from Pd/C to a more active catalyst. Rhodium on alumina (Rh/Al₂O₃) or Ruthenium on carbon (Ru/C) are excellent candidates.

-

Pressure & Temperature: High hydrogen pressure (500-1500 psi) and elevated temperatures (80-150°C) are often necessary. A specialized high-pressure reactor (Parr shaker or autoclave) is required.

-

Solvent System: The choice of solvent can influence catalyst activity. Alcohols like methanol or ethanol are common, but sometimes acidic conditions (e.g., addition of acetic acid) can promote the reaction, provided the substrate is stable.

-